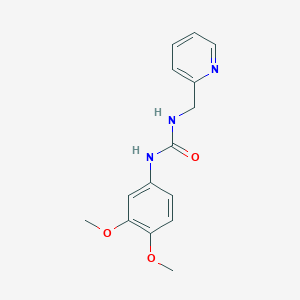
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as DMAPU, is a chemical compound that has gained significant attention in the field of scientific research. DMAPU is a urea derivative that has been synthesized using various methods and has shown promising results in various research applications.
Wirkmechanismus
The mechanism of action of DMAPU is not fully understood. However, it is believed that DMAPU inhibits the activity of various enzymes and proteins that are involved in cancer cell growth and neurodegeneration. DMAPU has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
DMAPU has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMAPU inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. DMAPU has also been shown to inhibit the migration and invasion of cancer cells.
In vivo studies have shown that DMAPU reduces tumor growth and metastasis in various animal models. DMAPU has also been shown to improve cognitive function in mice with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAPU is its potential as a cancer treatment. DMAPU has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. DMAPU also has potential as a neurodegenerative disease treatment.
One of the limitations of DMAPU is its low solubility in water, which can make it difficult to administer in vivo. DMAPU also has potential toxicity, which needs to be further investigated.
Zukünftige Richtungen
There are several future directions for research on DMAPU. One area of research is to investigate the potential of DMAPU as a combination therapy with chemotherapy drugs for cancer treatment. Another area of research is to investigate the potential of DMAPU as a neurodegenerative disease treatment. Further research is also needed to investigate the toxicity and pharmacokinetics of DMAPU in vivo.
Synthesemethoden
DMAPU can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzylamine with 2-pyridinecarboxaldehyde, followed by the reaction with isocyanate. Another method involves the reaction of 3,4-dimethoxyaniline with 2-pyridinecarboxaldehyde, followed by the reaction with phosgene. The yield of DMAPU in both methods is around 60-70%.
Wissenschaftliche Forschungsanwendungen
DMAPU has shown significant potential in various scientific research applications. One of the most promising areas of research is cancer treatment. DMAPU has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. DMAPU has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
Another area of research where DMAPU has shown promising results is in the treatment of neurodegenerative diseases. DMAPU has been shown to reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease. DMAPU has also been shown to improve cognitive function in mice with Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-7-6-11(9-14(13)21-2)18-15(19)17-10-12-5-3-4-8-16-12/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGOSSPTTRDDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

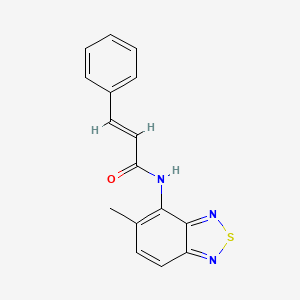
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)

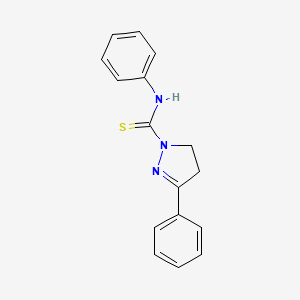
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5814943.png)
![4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5814950.png)
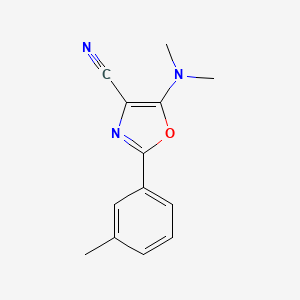
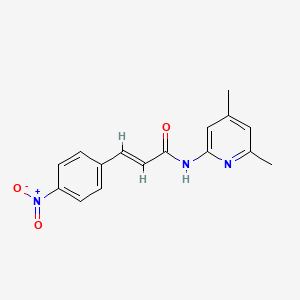
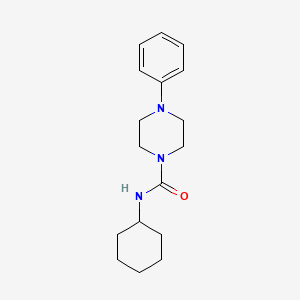
![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
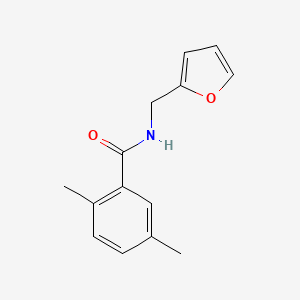
![N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)
![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)
![3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5815010.png)